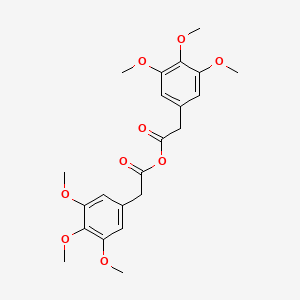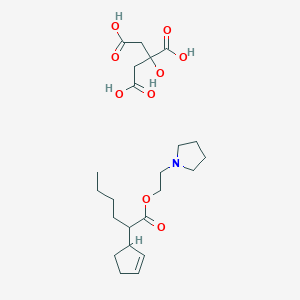
2-Hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugars using microorganisms such as Aspergillus niger. The process involves the conversion of glucose or sucrose into citric acid under controlled conditions of pH, temperature, and aeration .
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the reaction of 2-cyclopent-2-en-1-ylhexanoic acid with pyrrolidine and ethyl bromide under basic conditions to form the desired ester .
Industrial Production Methods
Industrial production of 2-Hydroxypropane-1,2,3-tricarboxylic acid primarily relies on submerged fermentation using Aspergillus niger. The process is optimized for high yield and purity, with the citric acid being extracted and purified through crystallization .
化学反応の分析
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form aconitic acid and subsequently isocitric acid in the citric acid cycle.
Reduction: Reduction of citric acid can yield tricarballylic acid.
Esterification: Citric acid can react with alcohols to form esters, such as trimethyl citrate.
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate can undergo:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Esterification: Acid catalysts like sulfuric acid are commonly used.
Major Products
Oxidation: Aconitic acid, isocitric acid.
Reduction: Tricarballylic acid.
Esterification: Trimethyl citrate.
科学的研究の応用
2-Hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
作用機序
2-Hydroxypropane-1,2,3-tricarboxylic acid exerts its effects by participating in the citric acid cycle, where it undergoes a series of enzymatic reactions to produce energy in the form of ATP. It acts as a chelating agent, binding to metal ions and facilitating various biochemical processes .
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate’s mechanism of action involves its interaction with specific molecular targets, potentially affecting signaling pathways and cellular functions .
類似化合物との比較
Similar Compounds
Isocitric acid: Similar structure but differs in the position of the hydroxyl group.
Aconitic acid: An intermediate in the citric acid cycle with a similar tricarboxylic structure.
Tricarballylic acid: A reduction product of citric acid.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its central role in metabolism and its widespread industrial applications. 2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate stands out for its potential in medicinal chemistry and materials science .
特性
CAS番号 |
6284-31-7 |
|---|---|
分子式 |
C23H37NO9 |
分子量 |
471.5 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate |
InChI |
InChI=1S/C17H29NO2.C6H8O7/c1-2-3-10-16(15-8-4-5-9-15)17(19)20-14-13-18-11-6-7-12-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,8,15-16H,2-3,5-7,9-14H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
ONGLKXXQFXSRMY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1CCC=C1)C(=O)OCCN2CCCC2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


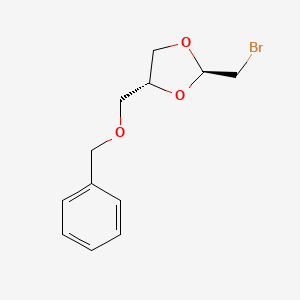
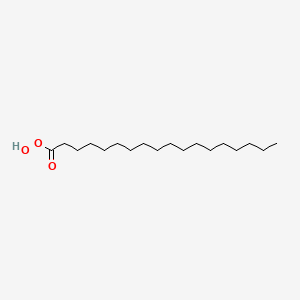
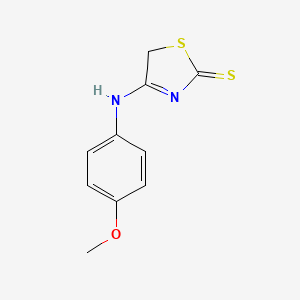

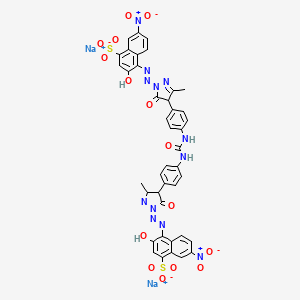
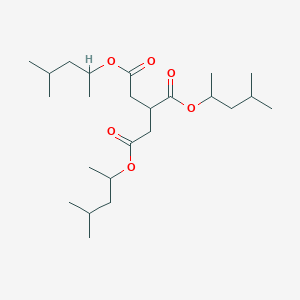
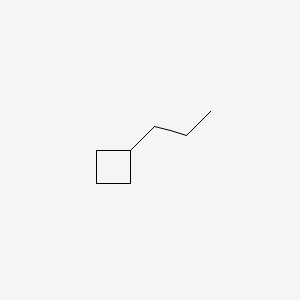
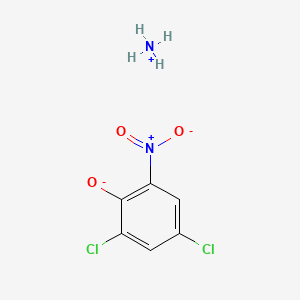
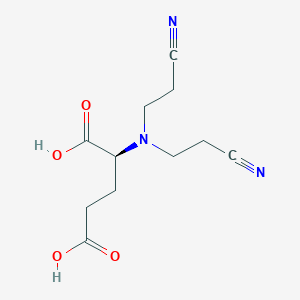
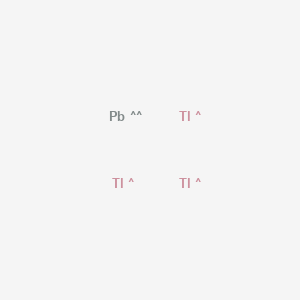
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

